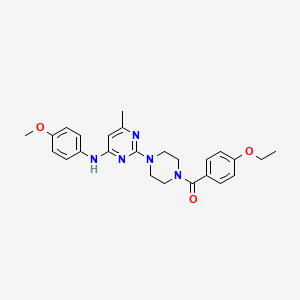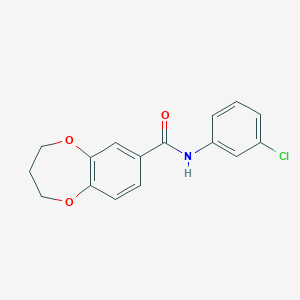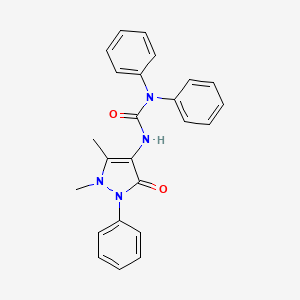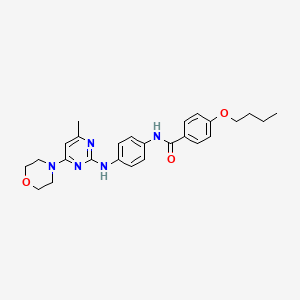![molecular formula C22H23FN4O3 B11242089 2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11242089.png)
2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of benzoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting piperidine-4-carboxylic acid with 1,3-difluorobenzene in the presence of various halogen derivatives.
Coupling with Piperidine: The benzoxazole derivative is then coupled with piperidine to form the intermediate product.
Final Cyclization: The intermediate undergoes cyclization to form the final product, 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Substitution reactions can introduce new substituents onto the benzoxazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .
科学的研究の応用
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes involved in signal transduction, and other proteins that play a role in neurological function . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Paliperidone: A similar compound with a benzoxazole ring and piperidine moiety, used as an antipsychotic agent.
Risperidone: Another antipsychotic with structural similarities, particularly in the benzoxazole and piperidine components.
Uniqueness
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific substitution pattern and the presence of the hexahydrocinnolinone ring, which may confer distinct pharmacological properties compared to other similar compounds .
特性
分子式 |
C22H23FN4O3 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
2-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H23FN4O3/c23-16-5-6-17-19(12-16)30-25-22(17)14-7-9-26(10-8-14)21(29)13-27-20(28)11-15-3-1-2-4-18(15)24-27/h5-6,11-12,14H,1-4,7-10,13H2 |
InChIキー |
XMQSYDBLHAULEH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11242007.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11242011.png)
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242017.png)


![N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B11242042.png)
![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11242044.png)
![1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242047.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11242054.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B11242061.png)
![2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11242066.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B11242071.png)

